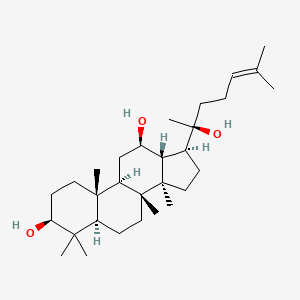

(20S)-原人参二醇

描述

(20S)-原人参二醇是一种从人参中提取的生物活性化合物,特别是从原人参二醇型人参皂苷中提取。 它以其多种药理活性而闻名,包括抗炎、抗癌和神经保护作用 .

科学研究应用

(20S)-原人参二醇在科学研究中具有广泛的应用:

化学: 它被用作合成其他生物活性化合物的先驱。

生物学: 它被研究其对细胞过程的影响,包括细胞凋亡和细胞增殖。

医学: 它在治疗癌症、炎症和神经退行性疾病方面具有潜在的治疗应用。

工业: 它用于开发保健品和药物 .

作用机制

(20S)-原人参二醇通过多种分子靶点和途径发挥其作用:

Akt 途径: 它抑制 Akt 活性,导致肿瘤细胞凋亡。

Wnt/糖原合成酶激酶-3/β-连环蛋白途径: 它通过靶向糖原合成酶激酶-3 促进神经干细胞的迁移、增殖和分化

与相似化合物的比较

相似化合物

(20R)-原人参二醇: 一种具有相似生物活性但效力不同的立体异构体。

人参皂苷 Rh2: 一种具有强大抗癌特性的糖苷衍生物。

人参皂苷 F1: 另一种具有神经保护作用的糖苷

独特性

生化分析

Biochemical Properties

Protopanaxadiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, protopanaxadiol has been shown to interact with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the biosynthesis of ginsenosides . These interactions regulate the distribution of protopanaxadiol-type saponins in different tissues of Panax notoginseng. Additionally, protopanaxadiol can modulate the activity of antioxidant enzymes such as glutathione peroxidase and ferroptosis suppressor protein 1, thereby enhancing the cellular antioxidant defense system .

Cellular Effects

Protopanaxadiol exerts various effects on different types of cells and cellular processes. It has been reported to improve the viability of human kidney cells (HK-2) damaged by cisplatin, a chemotherapy drug . Protopanaxadiol enhances cell morphology and alleviates symptoms of acute kidney injury in animal models. Furthermore, protopanaxadiol influences cell signaling pathways, gene expression, and cellular metabolism. It can down-regulate the expression of transferrin receptor protein and up-regulate the expression of ferritin heavy chain, thereby reducing iron content in cells and tissues .

Molecular Mechanism

The molecular mechanism of protopanaxadiol involves several key interactions at the molecular level. Protopanaxadiol binds to specific biomolecules, modulating their activity and function. For example, protopanaxadiol inhibits ferroptosis, a form of regulated cell death, by regulating iron metabolism and lipid peroxidation . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the therapeutic effects of protopanaxadiol in various disease models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protopanaxadiol can change over time. Protopanaxadiol has been shown to be stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term studies have demonstrated that protopanaxadiol can have sustained effects on cellular function, including the enhancement of antioxidant defense mechanisms and the inhibition of ferroptosis . These temporal effects are crucial for understanding the potential therapeutic applications of protopanaxadiol.

Dosage Effects in Animal Models

The effects of protopanaxadiol vary with different dosages in animal models. Studies have shown that protopanaxadiol can improve kidney function and reduce nephrotoxicity at specific dosages . Higher doses of protopanaxadiol may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage of protopanaxadiol to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Protopanaxadiol is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the conversion of protopanaxadiol to other bioactive compounds . These metabolic pathways influence the levels of protopanaxadiol and its derivatives in different tissues, affecting their pharmacological properties.

Transport and Distribution

Protopanaxadiol is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of protopanaxadiol in different cellular compartments. For example, protopanaxadiol can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of protopanaxadiol is critical for its activity and function. Protopanaxadiol can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that protopanaxadiol exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

准备方法

合成路线和反应条件

(20S)-原人参二醇的合成通常涉及人参皂苷的水解,人参皂苷是存在于人参中的糖苷。 该过程包括去除糖基部分以生成苷元形式,即 (20S)-原人参二醇 .

工业生产方法

(20S)-原人参二醇的工业生产通常采用酶促水解,使用特定的糖苷酶将人参皂苷有效地转化为 (20S)-原人参二醇。 这种方法因其高产率和特异性而更受欢迎 .

化学反应分析

反应类型

(20S)-原人参二醇会发生各种化学反应,包括:

氧化: 此反应可以修饰化合物中存在的羟基。

还原: 它可以还原结构中的双键。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 卤代烷烃和酸等试剂用于取代反应.

主要产物

这些反应生成的主要产物包括 (20S)-原人参二醇的各种衍生物,这些衍生物具有修饰的官能团,可以增强或改变其生物活性 .

相似化合物的比较

Similar Compounds

(20R)-Protopanaxadiol: A stereoisomer with similar biological activities but different potency.

Ginsenoside Rh2: A glycoside derivative with potent anticancer properties.

Ginsenoside F1: Another glycoside with neuroprotective effects

Uniqueness

(20S)-Protopanaxadiol is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile .

属性

CAS 编号 |

30636-90-9 |

|---|---|

分子式 |

C30H52O3 |

分子量 |

460.7 g/mol |

IUPAC 名称 |

(3S,8R,9S,10R,12R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-15-29(7,33)23-13-17-28(6)20-11-12-22-26(3,4)24(31)14-16-27(22,5)21(20)18-25(32)30(23,28)8/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23-,24+,25-,27-,28-,29+,30-/m1/s1 |

InChI 键 |

SOFRKDBOODGBCL-LNTRKWQZSA-N |

手性 SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1([C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)O)C)O)C)C)O)C |

同义词 |

20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is protopanaxadiol and where is it found?

A1: Protopanaxadiol is a ginsenoside aglycone, meaning it is a non-sugar component of ginsenosides found in ginseng (Panax ginseng). [] It acts as a precursor for various ginsenosides. []

Q2: What is the chemical structure of protopanaxadiol?

A2: Protopanaxadiol is a tetracyclic triterpenoid. While its molecular formula and weight are not explicitly stated in the provided research, its structure can be described as a dammarane-type triterpene with hydroxyl groups at positions C-3, C-12, and C-20. [, ] Importantly, the C-20 position can exist as two epimers, 20(S)-protopanaxadiol and 20(R)-protopanaxadiol. [, ]

Q3: How is protopanaxadiol synthesized in ginseng?

A3: In ginseng, protopanaxadiol is produced from dammarenediol-II in a reaction catalyzed by the cytochrome P450 enzyme, CYP716A47. [] This enzyme specifically hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol. []

Q4: Can protopanaxadiol production be enhanced in systems other than ginseng plants?

A4: Yes, researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce protopanaxadiol. [] This involved introducing genes encoding for dammarenediol-II synthase, cytochrome P450-type protopanaxadiol synthase (PPDS), and NADPH-cytochrome P450 reductase. [] Further optimization involved modifying PPDS via transmembrane domain truncation and creating self-sufficient PPDS-ATR1 fusion constructs, significantly enhancing protopanaxadiol yield. []

Q5: What are the pharmacological activities of protopanaxadiol?

A5: Protopanaxadiol exhibits a diverse range of pharmacological activities:

- Anti-inflammatory activity: Protopanaxadiol and its C20 epimers can inhibit the release of inflammatory mediators like nitric oxide, prostaglandin E2, and TNF-α. [, ]

- Anticancer activity: Studies show that 20(S)-protopanaxadiol can inhibit the proliferation and invasion of cancer cells. [, ] It achieves this by downregulating matrix metalloproteinase-2, an enzyme crucial for tumor invasion. []

- Antidepressant activity: Research indicates that protopanaxadiol saponins, particularly those from the caudexes and leaves of Panax notoginseng, display antidepressant-like effects in animal models. []

Q6: What is known about the mechanism of action of protopanaxadiol in cancer cells?

A7: 20(S)-Protopanaxadiol has been shown to induce programmed cell death in glioma cells, utilizing both caspase-dependent and -independent pathways. [] This effect is associated with increased superoxide anion levels and reduced levels of phosphorylated Akt in U87MG cells. [] Moreover, it induces autophagy in both SF188 and U87MG glioma cells. []

Q7: Does protopanaxadiol interact with any specific receptors or enzymes?

A8: Research indicates that protopanaxadiol and its analog, protopanaxatriol, can bind to the glucocorticoid receptor (GR), potentially acting as selective GR agonists. [] This binding triggers GR nuclear translocation and inhibits nuclear factor-kappa beta activity. [] Another study revealed that 20(S)-protopanaxadiol can activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] This activation is rapid, reversible, and relies on cAMP, suggesting a direct binding mechanism. []

Q8: How is protopanaxadiol metabolized in the body?

A9: Following oral administration, protopanaxadiol-type ginsenosides, including protopanaxadiol itself, undergo extensive metabolism by intestinal bacteria. [, , ] This metabolism involves deglycosylation and oxygenation reactions, leading to the formation of metabolites like ginsenoside Rh2 and compound K. [, ] These metabolites are then absorbed into the bloodstream and can be detected in urine. [] For instance, after oral administration of ginsenoside Rg3, the primary metabolite found is ginsenoside Rh2, formed through the deglycosylation of Rg3. []

Q9: What are the challenges associated with protopanaxadiol formulation and delivery?

A10: Protopanaxadiol, like many other triterpenoids, exhibits poor water solubility, posing challenges for its formulation and oral bioavailability. [, ] To overcome this, various strategies are being explored:

- Self-microemulsifying drug delivery systems (SMEDDS): These systems significantly enhance the dissolution and oral bioavailability of 20(S)-protopanaxadiol. [] SMEDDS formulations demonstrated improved stability under various conditions, including high temperature, humidity, and light exposure. []

- Pharmacosomes: These are colloidal dispersions of drugs covalently linked to lipids, and they have shown promise in enhancing the entrapment efficiency and stability of 20(S)-protopanaxadiol. []

Q10: How is protopanaxadiol quantified and analyzed?

A10: Several analytical techniques are employed for the characterization and quantification of protopanaxadiol and its metabolites:

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with mass spectrometry (LC-MS), is widely used to identify and quantify protopanaxadiol and its metabolites in various matrices, including plant extracts, biological fluids, and formulations. [, , , ]

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): This technique is particularly useful for identifying and characterizing protopanaxadiol metabolites in biological samples, providing information about their molecular weight and fragmentation patterns. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique is essential for determining the structure of protopanaxadiol and its derivatives. [, ] Various 2D-NMR techniques, such as DEPT, COSY, HMQC, HMBC, and NOESY, are used to assign the 1H and 13C signals and fully elucidate the structures of protopanaxadiol epimers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。